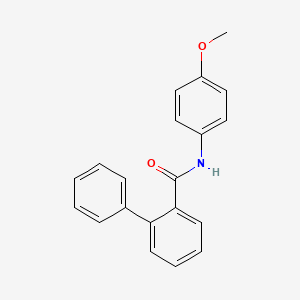
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as CDB-4022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to reduce inflammation in various animal models, leading to potential anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, it has been extensively studied and has shown promising results in various scientific research studies. However, one limitation of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.
Direcciones Futuras
There are several future directions for the study of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to elucidate its exact mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods for N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may lead to its increased availability and potential use in future scientific research studies.
Métodos De Síntesis
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using various methods, including the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride in the presence of a base. The compound can also be synthesized using other methods such as the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding acid chloride.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects, reducing inflammation in various animal models.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-10-18-14-9-11(7-8-15(14)21(10)2)19-16(22)20-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRPAXHFBBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)

![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)


![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)